2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine
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Overview
Description
2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine is a complex organic compound that features a combination of methoxy, methyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Researchers may explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. For example, it may bind to certain receptors or enzymes, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxy and pyridinyl derivatives, such as:
- 2-methoxy-2-methyl-N-[[3-(pyridin-3-ylmethoxy)phenyl]methyl]propan-1-amine
- 2-methoxy-2-methyl-N-[[3-(pyridin-4-ylmethoxy)phenyl]methyl]propan-1-amine
Uniqueness
What sets 2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine apart is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes .
Properties
IUPAC Name |
2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,21-3)14-19-12-15-7-6-9-17(11-15)22-13-16-8-4-5-10-20-16/h4-11,19H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFBHCIDNSSEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CC(=CC=C1)OCC2=CC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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